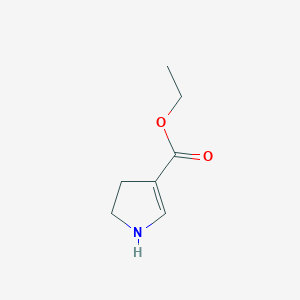
ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrrole ring .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole, 3-ethyl-
Uniqueness
Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other pyrrole derivatives.
Biological Activity
Ethyl 4,5-dihydro-1H-pyrrole-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological implications of this compound, drawing from various studies and research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the reaction of pyrrole derivatives with ethyl chloroformate or other acylating agents. The resulting compound features a pyrrole ring with a carboxylate substituent, which is crucial for its biological activity.
Structural Insights:
- The compound exhibits a planar structure due to the conjugation within the pyrrole ring.
- Hydrogen bonding interactions contribute to its stability and influence its reactivity in biological systems.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Bacillus subtilis | 10 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrate that this compound effectively scavenges free radicals, suggesting its potential role in preventing oxidative stress-related diseases .
Neuroprotective Effects
Recent research indicates that derivatives of this compound may exhibit neuroprotective effects. In models of neurodegenerative diseases, such as Alzheimer's, compounds similar to this compound have been shown to inhibit neuroinflammation and promote neuronal survival through modulation of signaling pathways involved in apoptosis .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of various pyrrole derivatives included this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting a potential application in developing new antibiotics . -
Neuroprotection in Animal Models :
In a Drosophila model of Huntington's disease, compounds derived from this compound demonstrated significant neuroprotective effects, leading to improved motor function and reduced neurodegeneration .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 2,3-dihydro-1H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5,8H,2-4H2,1H3 |
InChI Key |
SQMRXOOOJGRPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















